molecular formula C11H8ClF6NO B4612657 N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B4612657
M. Wt: 319.63 g/mol
InChI Key: YHCWGCSKQQHMRQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a chemical compound characterized by the presence of a chlorophenyl group and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient production of the compound .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group can form specific interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is unique due to the combination of its chlorophenyl and multiple trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF6NO/c1-9(10(13,14)15,11(16,17)18)8(20)19-7-5-3-2-4-6(7)12/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCWGCSKQQHMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 2
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 3
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 4
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 5
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 6
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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

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